Distinct Metabolic Formation Kinetics
The formation of S-methyldihydroziprasidone from its immediate precursor dihydroziprasidone is catalyzed by thiol methyltransferase, displaying a KM of 14 µM and Vmax of 0.032 nmol/min/mg protein in human liver microsomes [1]. This contrasts with the preceding reduction of ziprasidone to dihydroziprasidone, which is catalyzed by aldehyde oxidase with a KM of 3.9 µM and Vmax of 0.24 nmol/min/mg protein [1]. These distinct kinetic parameters underscore the sequential, enzyme-specific nature of SMDZ formation, which is not observed for other ziprasidone metabolites such as the sulfoxide or sulfone derivatives [2].
| Evidence Dimension | Enzyme Kinetics (KM and Vmax) for Metabolic Formation |
|---|---|
| Target Compound Data | KM = 14 µM; Vmax = 0.032 nmol/min/mg protein (methylation of dihydroziprasidone to SMDZ) |
| Comparator Or Baseline | Ziprasidone reduction to dihydroziprasidone: KM = 3.9 µM; Vmax = 0.24 nmol/min/mg protein |
| Quantified Difference | KM is 3.6-fold higher for SMDZ formation; Vmax is 7.5-fold lower |
| Conditions | Human liver microsomes supplemented with S-adenosylmethionine |
Why This Matters
These kinetic differences are critical for designing in vitro metabolism studies and for understanding potential drug-drug interactions that may disproportionately affect SMDZ formation relative to ziprasidone reduction.
- [1] Obach, R. S., Prakash, C., & Kamel, A. M. (2012). Reduction and methylation of ziprasidone by glutathione, aldehyde oxidase, and thiol S-methyltransferase in humans: an in vitro study. Xenobiotica, 42(11), 1049-1057. View Source
- [2] Prakash, C., Kamel, A., & Cui, D. (1997). Characterization of the Novel Benzisothiazole Ring-Cleaved Products of the Antipsychotic Drug Ziprasidone. Drug Metabolism and Disposition, 25(7), 897-901. View Source
